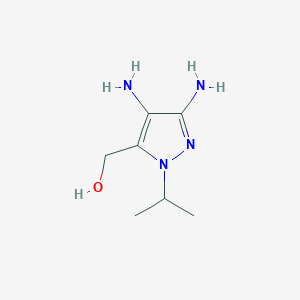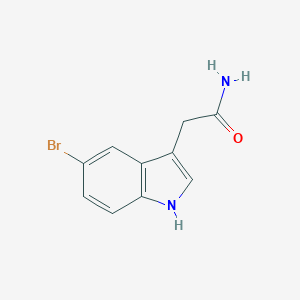
6-硝基-2H-1,4-苯并恶嗪-3(4H)-酮
概述
描述
6-Nitro-2H-1,4-benzoxazin-3(4H)-one is a chemical compound with the molecular formula C8H6N2O4 .
Molecular Structure Analysis
The molecular structure of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one consists of a benzene ring fused with a 1,4-oxazin-3-one ring. The benzene ring carries a nitro group at the 6-position . The molecular weight of this compound is 194.14 g/mol .Physical And Chemical Properties Analysis
6-Nitro-2H-1,4-benzoxazin-3(4H)-one is a solid compound . It has a melting point of 236-240 °C . The compound has a molecular weight of 194.14 g/mol .科学研究应用
除草剂合成:6-氨基-7-氟-2H-1,4-苯并恶嗪-3(4H)-酮是 6-硝基-2H-1,4-苯并恶嗪-3(4H)-酮的衍生物,是除草剂氟咪噁嗪合成中的关键中间体。该合成涉及使用雷尼镍作为催化剂对 6-硝基-2H-1,4-苯并恶嗪-3(4H)-酮进行氢化 (海英和廖文文,2006).
药物和抗真菌应用:一项关于 2H-1,4-苯并恶嗪-3(4H)-酮衍生物的研究发现,几种化合物显示出中等至显着的抗真菌活性。这表明它们在药物应用中具有潜力,特别是在解决农业真菌病原体方面 (米斯米特、赫维西恩和克拉夫奇克,2016).
染发剂研究:对源自 7-硝基-2H-1,4-苯并恶嗪-3(4H)-酮的 3-芳基氨基-7-硝基-2H-1,4-苯并恶嗪的合成和表征的研究表明它们具有作为染发剂的潜力 (哈特曼、罗克萨娜·巴比耶鲁、格拉恩、普拉特和琼斯,2004).
天然除草剂模型:1,4-苯并恶嗪-3(4H)-酮类的化合物,包括 6-硝基-2H-1,4-苯并恶嗪-3(4H)-酮,由于其植物毒性、抗真菌、抗菌和拒食作用,已显示出作为天然除草剂模型的潜力 (马西亚斯、马林、奥利韦罗斯-巴斯蒂达斯和莫利尼洛,2009).
抗惊厥剂:2H-1,4-苯并恶嗪-3(4H)-酮的衍生物,例如 7-苄基氨基-2H-1,4-苯并恶嗪-3(4H)-酮,已被合成并评估其抗惊厥活性,显示出发展为新型抗惊厥药物的潜力 (皮奥、关丽萍、赵立明、皮奥和全哲山,2008).
植物中的生长素抑制物质:对 2H-1,4-苯并恶嗪-3(4H)-酮衍生物(例如 DIMBOA)的化学研究与玉米等植物中生长素抑制物质的产生有关 (小村、山村、穴井和长谷川,1994).
属性
IUPAC Name |
6-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-8-4-14-7-2-1-5(10(12)13)3-6(7)9-8/h1-3H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYXDJBNODSRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377093 | |
| Record name | 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
81721-87-1 | |
| Record name | 6-Nitro-4H-benzo[1,4]oxazin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81721-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

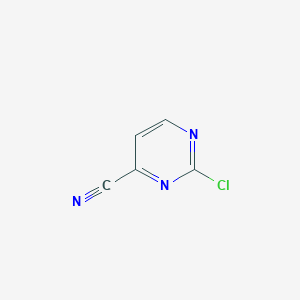
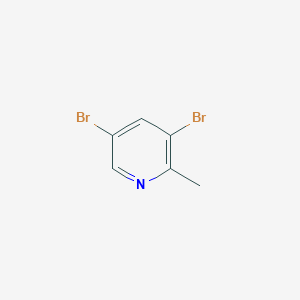
![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)
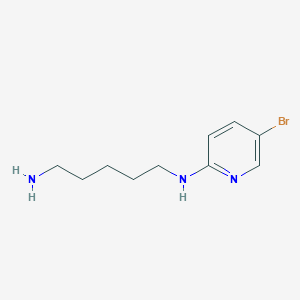
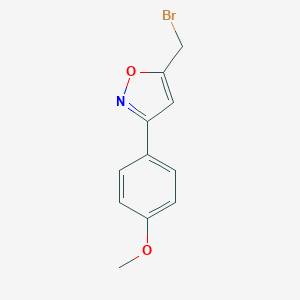
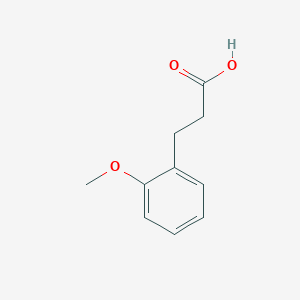

![[4-[(E)-inden-1-ylidenemethyl]phenyl]urea](/img/structure/B180963.png)

